molecular formula C18H26N2O4 B5488762 (3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B5488762
M. Wt: 334.4 g/mol
InChI Key: XEDDUVYHEDRWLZ-CJNGLKHVSA-N
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Description

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a piperidine ring, and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the benzodioxole moiety, and the addition of the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired stereochemistry and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzodioxole moiety.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the original compound.

Scientific Research Applications

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-11-13-3-6-20(10-16(13)22)14-4-7-19(8-5-14)15-1-2-17-18(9-15)24-12-23-17/h1-2,9,13-14,16,21-22H,3-8,10-12H2/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDUVYHEDRWLZ-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C(C2)O)CO)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C2CCN(CC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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